molecular formula C16H19N5O2 B2732701 N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide CAS No. 2034303-65-4

N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide

Cat. No.: B2732701
CAS No.: 2034303-65-4
M. Wt: 313.361
InChI Key: GXOFRYNQHFXNDA-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide typically involves multi-step organic reactions. The starting materials might include 4-methoxybenzylamine, pyrimidine derivatives, and azetidine-1-carboxylic acid. Common synthetic routes may involve:

    Formation of the azetidine ring: This can be achieved through cyclization reactions.

    Attachment of the pyrimidin-2-ylamino group: This step might involve nucleophilic substitution reactions.

    Introduction of the 4-methoxybenzyl group: This can be done through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide: can be compared with other azetidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-23-14-5-3-12(4-6-14)9-19-16(22)21-10-13(11-21)20-15-17-7-2-8-18-15/h2-8,13H,9-11H2,1H3,(H,19,22)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOFRYNQHFXNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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